(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Overview
Description
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid, is a linear 28-residue amino acid peptide originally isolated from mammalian intestines. This peptide is known for its potent vasodilatory activity and its role as a neurotransmitter in both the central and peripheral nervous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vasoactive intestinal octacosapeptide involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process typically starts with the attachment of the C-terminal amino acid to a solid resin support. Each subsequent amino acid is then added in a stepwise manner, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of vasoactive intestinal octacosapeptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is synthesized in bulk, followed by purification and quality control measures to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Vasoactive intestinal octacosapeptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution is typically achieved through site-directed mutagenesis during peptide synthesis.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Vasoactive intestinal octacosapeptide has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neurotransmission and vasodilation.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacological studies.
Mechanism of Action
The mechanism of action of vasoactive intestinal octacosapeptide involves binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The peptide primarily acts through the vasoactive intestinal peptide receptors, which are G-protein-coupled receptors. Upon binding, the receptors activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation .
Comparison with Similar Compounds
Vasoactive intestinal octacosapeptide is part of a family of peptides that includes:
- Helodermin
- Pituitary adenylate cyclase-activating polypeptide (PACAP)
- Peptide histidine isoleucineamide (PHI)
- Peptide histidine methionamide (PHM)
These peptides share similar structures and functions but differ in their specific amino acid sequences and biological activities. Vasoactive intestinal octacosapeptide is unique in its potent vasodilatory activity and its widespread distribution in both the central and peripheral nervous systems .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[(4S)-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-2-[[2-[[2-[[(2S,5S,8S,11S)-8-(4-aminobutyl)-2-(2-amino-2-oxoethyl)-5-(2-methylpropyl)-3,6,9-trioxo-1,4,7,10-tetrazacyclopentadecane-11-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]oxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C160H258N46O46/c1-17-18-37-98(134(226)180-84(10)131(223)179-85(11)132(224)183-99(38-22-28-57-161)135(227)187-102(41-25-31-60-164)139(231)196-111(68-92-45-49-95(212)50-46-92)148(240)195-110(66-82(6)7)147(239)199-116(73-122(169)217)153(245)206-158(250)128(87(13)208)203-124(219)77-176-123(218)76-177-133(225)97-43-27-33-62-174-107(71-120(167)215)143(235)194-109(65-81(4)5)146(238)188-101(136(228)184-97)40-24-30-59-163)185-141(233)105(53-55-119(166)214)190-137(229)100(39-23-29-58-162)186-138(230)104(44-34-63-175-160(171)172)189-145(237)108(64-80(2)3)193-140(232)103(42-26-32-61-165)191-156(248)129(88(14)209)204-151(243)112(69-93-47-51-96(213)52-48-93)197-150(242)115(72-121(168)216)198-142(234)106(192-157(249)130(89(15)210)205-152(244)113(67-91-35-20-19-21-36-91)201-155(247)127(170)83(8)9)54-56-126(222)252-159(251)86(12)181-144(236)117(74-125(220)221)200-154(246)118(78-207)202-149(241)114(182-90(16)211)70-94-75-173-79-178-94/h19-21,35-36,45-52,75,79-89,97-118,127-130,174,207-210,212-213H,17-18,22-34,37-44,53-74,76-78,161-165,170H2,1-16H3,(H2,166,214)(H2,167,215)(H2,168,216)(H2,169,217)(H,173,178)(H,176,218)(H,177,225)(H,179,223)(H,180,226)(H,181,236)(H,182,211)(H,183,224)(H,184,228)(H,185,233)(H,186,230)(H,187,227)(H,188,238)(H,189,237)(H,190,229)(H,191,248)(H,192,249)(H,193,232)(H,194,235)(H,195,240)(H,196,231)(H,197,242)(H,198,234)(H,199,239)(H,200,246)(H,201,247)(H,202,241)(H,203,219)(H,204,243)(H,205,244)(H,220,221)(H4,171,172,175)(H,206,245,250)/t84-,85-,86-,87+,88+,89+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,127-,128-,129-,130-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHCMFKNGHCJIDZ-RQYGEWOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C2CCCCNC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)OC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCCN[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CCCCN)CC(C)C)CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC=N4)NC(=O)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C160H258N46O46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166659 | |
Record name | Ro 25-1553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3562.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159427-08-4 | |
Record name | Ro 25-1553 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159427084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ro 25-1553 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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